molecular formula C8H17ClN2 B11913354 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 1956318-80-1

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B11913354
CAS No.: 1956318-80-1
M. Wt: 176.69 g/mol
InChI Key: BMDWUJJQXLCMKK-UHFFFAOYSA-N
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Description

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H17ClN2. It is a derivative of pyrrolopyridine, a bicyclic structure containing a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

1956318-80-1

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-10-5-7-2-3-9-4-8(7)6-10;/h7-9H,2-6H2,1H3;1H

InChI Key

BMDWUJJQXLCMKK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCNCC2C1.Cl

Origin of Product

United States

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